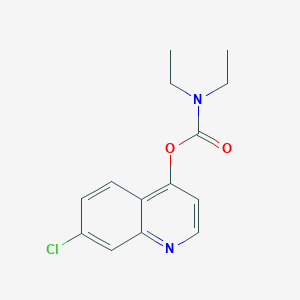

2-(2,5-dimethyl-3-thienyl)-4-quinolinecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thienoquinolines, including derivatives similar to 2-(2,5-dimethyl-3-thienyl)-4-quinolinecarboxylic acid, involves several key steps such as site-selective palladium-catalyzed cross-coupling reactions and Brønsted acid-mediated cycloisomerizations. These methods have been employed to produce diverse regioisomeric derivatives with high selectivity and yields. For example, Ponce et al. (2020) developed a synthetic strategy that tolerates various functional groups and proceeds with high overall yields, demonstrating the flexibility and efficiency of these methods in synthesizing complex quinoline derivatives (Ponce, Torres Rodríguez, Flader, Ehlers, & Langer, 2020).

Molecular Structure Analysis

The molecular structure of 2-(2,5-dimethyl-3-thienyl)-4-quinolinecarboxylic acid and its derivatives has been analyzed through various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and UV–visible spectroscopy. These studies reveal detailed information about the chemical shifts, vibrational wavenumbers, and electronic properties, contributing to a deeper understanding of the molecule's structure and reactivity. Fatma et al. (2015) provided comprehensive spectral analysis and quantum chemical studies to understand the molecular geometry, electronic properties, and reactivity descriptors of similar quinoline derivatives, showcasing the compound's complex structure and potential for further chemical modification (Fatma, Bishnoi, & Verma, 2015).

Chemical Reactions and Properties

2-(2,5-Dimethyl-3-thienyl)-4-quinolinecarboxylic acid undergoes various chemical reactions that highlight its reactivity and potential for generating a wide range of derivatives. These reactions include condensation, cyclization, and substitution reactions, which can be influenced by the presence of different functional groups and reaction conditions. The versatility in chemical reactivity is demonstrated through the synthesis of novel derivatives with potential biological activity, as explored in the work by DoganKoruznjak et al. (2002), where novel derivatives of thienoquinolones were synthesized and evaluated for their cytostatic activities against malignant cell lines (DoganKoruznjak, Slade, Zamola, Pavelić, & Karminski-Zamola, 2002).

Physical Properties Analysis

The physical properties of 2-(2,5-dimethyl-3-thienyl)-4-quinolinecarboxylic acid, such as solubility, melting point, and crystallinity, are crucial for its application in different fields. These properties are influenced by the molecular structure, particularly by the presence of functional groups and the compound's overall conformation. Research on the crystal structures and optical properties of pyrrolo[2,3-b]quinoxaline derivatives containing 2-thienyl substituent by Goszczycki et al. (2017) provides insight into how molecular arrangement affects the compound's physical characteristics and fluorescent properties (Goszczycki, Stadnicka, Brela, Grolik, & Ostrowska, 2017).

Propriétés

IUPAC Name |

2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2S/c1-9-7-12(10(2)20-9)15-8-13(16(18)19)11-5-3-4-6-14(11)17-15/h3-8H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZKJAQDMHRFOIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-Dimethylthiophen-3-yl)quinoline-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B5674915.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5674922.png)

![1,3-dimethyl-N-[2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5674929.png)

![5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5674961.png)

![3-{4-[4-cyclopropyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-6-methylpyridazine](/img/structure/B5674969.png)

![N-(4-acetylphenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5674985.png)

![2-(2-methoxyethyl)-8-[3-(1H-pyrazol-1-yl)benzoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5675003.png)

![N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5675010.png)